molecular formula C14H10Cl2N2O3 B7519932 5-chloro-N-(3-chloro-2-methylphenyl)-2-nitrobenzamide

5-chloro-N-(3-chloro-2-methylphenyl)-2-nitrobenzamide

Cat. No.: B7519932
M. Wt: 325.1 g/mol
InChI Key: JCEMTAAKAPJZEW-UHFFFAOYSA-N
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Description

5-chloro-N-(3-chloro-2-methylphenyl)-2-nitrobenzamide is an organic compound with the molecular formula C14H10Cl2N2O3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(3-chloro-2-methylphenyl)-2-nitrobenzamide typically involves a multi-step process. One common method includes the nitration of 5-chloro-2-nitrobenzoic acid, followed by the coupling of the resulting intermediate with 3-chloro-2-methylaniline under appropriate reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(3-chloro-2-methylphenyl)-2-nitrobenzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles like amines or thiols.

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding carboxylic acids or aldehydes.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Reduction: 5-chloro-N-(3-chloro-2-methylphenyl)-2-aminobenzamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Corresponding carboxylic acids or aldehydes.

Scientific Research Applications

5-chloro-N-(3-chloro-2-methylphenyl)-2-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-chloro-N-(3-chloro-2-methylphenyl)-2-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro groups may also contribute to its activity by facilitating binding to target proteins or enzymes.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-N-(3-chloro-2-methylphenyl)-2-hydroxybenzamide
  • 3-chloro-N-(5-chloro-2-methoxyphenyl)-4-methoxybenzamide
  • 3-chloro-N-(3-chloro-4-methoxyphenyl)-4-methoxybenzamide

Uniqueness

5-chloro-N-(3-chloro-2-methylphenyl)-2-nitrobenzamide is unique due to the presence of both nitro and chloro groups, which impart distinct chemical reactivity and potential biological activities. Its specific substitution pattern also differentiates it from other similar compounds, making it a valuable compound for various applications.

Properties

IUPAC Name

5-chloro-N-(3-chloro-2-methylphenyl)-2-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2N2O3/c1-8-11(16)3-2-4-12(8)17-14(19)10-7-9(15)5-6-13(10)18(20)21/h2-7H,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCEMTAAKAPJZEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C2=C(C=CC(=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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